An In-depth Technical Guide on the Core Properties of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride
An In-depth Technical Guide on the Core Properties of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. This heterocyclic scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors of various therapeutic targets. This document consolidates key data, outlines relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug discovery efforts.
Core Chemical and Physical Properties
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for pharmaceutical development.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Cl₂N₃ | PubChem[1], Abovchem[2] |
| Molecular Weight | 208.09 g/mol | PubChem[1], Sigma-Aldrich[3], Abovchem[2] |
| CAS Number | 157327-49-6 | PubChem[1], Sigma-Aldrich[3], Abovchem[2] |
| Appearance | White to off-white powder | Sigma-Aldrich[3] |
| Melting Point | 206-211 °C (decomposition) | Sigma-Aldrich[3] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[3] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Stability and Storage
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a stable compound under recommended storage conditions. It should be stored in a well-sealed container at 2-8°C to prevent degradation.[3] For research purposes, it is typically handled as a solid powder.
Biological Activity and Therapeutic Potential
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a key pharmacophore in the design of various kinase inhibitors. Its rigid bicyclic structure provides a solid anchor for substituents to interact with the active sites of target proteins. Derivatives of this core have shown significant inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ) and calcium/calmodulin-dependent protein kinase II (CaMKII), highlighting its potential in oncology, immunology, and cardiovascular diseases.
Inhibition of PI3Kδ
Derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been developed as potent and highly selective inhibitors of PI3Kδ. This kinase is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[4] Overactivation of this pathway is implicated in various B-cell malignancies.
The PI3Kδ signaling pathway is initiated by the activation of cell surface receptors, such as the B-cell receptor (BCR). This leads to the recruitment and activation of PI3Kδ, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and PDK1. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to cellular responses such as cell growth, proliferation, and survival.
Caption: PI3Kδ signaling pathway and inhibition by a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative.
Inhibition of CaMKII
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has also been utilized to develop a novel class of potent and highly selective CaMKII inhibitors. CaMKII is a serine/threonine kinase that plays a critical role in various cellular processes, including synaptic plasticity, cardiac function, and gene expression. Dysregulation of CaMKII activity is associated with cardiovascular diseases and neurological disorders.
CaMKII is activated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), and the Ca²⁺/CaM complex then binds to and activates CaMKII. Activated CaMKII can autophosphorylate itself, leading to prolonged activity even after calcium levels have returned to baseline. Downstream targets of CaMKII include ion channels, transcription factors, and other signaling proteins, mediating a wide range of cellular responses.
Caption: CaMKII activation and signaling, with inhibition by a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride and its derivatives.
Determination of Physicochemical Properties
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a dihydrochloride salt, two equivalence points and two pKa values may be observed.
-
Sample Preparation: Add an excess amount of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride to a known volume of purified water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
In Vitro Biological Assays
-
Reagent Preparation: Prepare the kinase reaction buffer, PI3Kδ enzyme, lipid substrate (e.g., PIP2), and ATP solutions according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of the test compound (5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative) in DMSO and then dilute further in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, PI3Kδ enzyme, and lipid substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system, which generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Calculate the percent inhibition of PI3Kδ activity for each compound concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing kinase buffer, a specific CaMKII peptide substrate (e.g., autocamtide-2), [γ-³²P]ATP, and the test compound at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding purified recombinant CaMKII enzyme to the reaction mixture. Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Stopping the Reaction and Separation: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Determine the level of CaMKII inhibition for each compound concentration and calculate the IC₅₀ value.
-
Cell Seeding: Seed cancer cells (e.g., a B-cell lymphoma line for a PI3Kδ inhibitor) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride represents a valuable scaffold in modern drug discovery. Its favorable chemical properties and synthetic tractability have enabled the development of potent and selective inhibitors for key therapeutic targets. This guide provides a foundational understanding of its basic properties, biological relevance, and associated experimental methodologies, serving as a resource for researchers aiming to leverage this promising chemical entity in their drug development programs. Further investigation into the quantitative physicochemical properties, such as pKa and aqueous solubility, will be beneficial for optimizing the pharmaceutical profiles of future drug candidates based on this scaffold.
References
- 1. [PDF] Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective | Semantic Scholar [semanticscholar.org]
- 2. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
